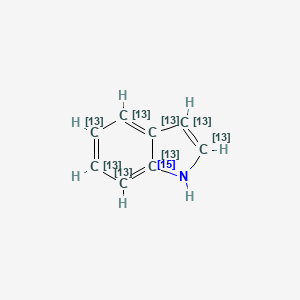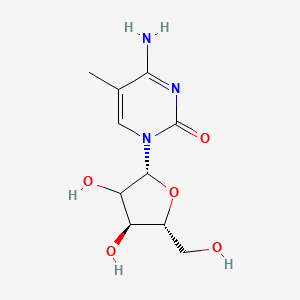
Dgk|A-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dgk|A-IN-7 is a potent inhibitor of diacylglycerol kinase alpha (DGKα), an enzyme that plays a crucial role in the regulation of diacylglycerol and phosphatidic acid levels within cells. This compound has shown significant potential in cancer research, particularly in the context of immunotherapy and the modulation of immune cell activity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthetic route typically includes the use of heteroaryl fluoroalkenes, which are known for their inhibitory activity against DGKα . The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations.
Industrial Production Methods: Industrial production of Dgk|A-IN-7 would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency and safety of the final product. The use of automated synthesis equipment and advanced purification techniques, such as high-performance liquid chromatography, would be essential in this process.
Analyse Des Réactions Chimiques
Types of Reactions: Dgk|A-IN-7 undergoes various chemical reactions, including substitution and addition reactions. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity and selectivity.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed: The major products formed from the reactions involving this compound are typically derivatives with enhanced biological activity. These derivatives are often tested for their efficacy in inhibiting DGKα and their potential therapeutic applications.
Applications De Recherche Scientifique
Dgk|A-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool compound to study the role of DGKα in various biochemical pathways . In biology, it helps elucidate the mechanisms of immune cell regulation and signal transduction . In medicine, this compound is being investigated for its potential to enhance the efficacy of cancer immunotherapies by modulating immune cell activity and overcoming resistance to checkpoint inhibitors
Mécanisme D'action
Dgk|A-IN-7 exerts its effects by inhibiting the activity of DGKα, an enzyme that converts diacylglycerol to phosphatidic acid . This inhibition leads to an accumulation of diacylglycerol, which acts as a second messenger in various signaling pathways. By modulating these pathways, this compound enhances the activation and function of immune cells, such as T cells and natural killer cells . This mechanism is particularly relevant in the context of cancer immunotherapy, where enhancing immune cell activity can lead to improved anti-tumor responses.
Comparaison Avec Des Composés Similaires
Dgk|A-IN-7 is unique among DGKα inhibitors due to its high potency and selectivity. Similar compounds include heteroaryl fluoroalkenes and other DGK inhibitors like ISM4312A and CU-3 . These compounds share a common mechanism of action but differ in their chemical structures and specific inhibitory profiles. This compound stands out for its robust anti-tumor activity and potential to enhance the efficacy of existing cancer therapies .
Propriétés
Formule moléculaire |
C23H17F5N6 |
|---|---|
Poids moléculaire |
472.4 g/mol |
Nom IUPAC |
6,7-difluoro-5-[5-(4,4,4-trifluoro-3,3-dimethylbut-1-ynyl)-3,4-dihydro-2H-1,7-naphthyridin-1-yl]-[1,2,4]triazolo[4,3-a]quinazoline |
InChI |
InChI=1S/C23H17F5N6/c1-22(2,23(26,27)28)8-7-13-10-29-11-17-14(13)4-3-9-33(17)20-18-16(6-5-15(24)19(18)25)34-12-30-32-21(34)31-20/h5-6,10-12H,3-4,9H2,1-2H3 |
Clé InChI |
OEHMCMWIORFAOE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#CC1=CN=CC2=C1CCCN2C3=NC4=NN=CN4C5=C3C(=C(C=C5)F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-8-[(E,2R)-6-hydroxy-6-methylhept-4-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-ene-16,19-diol](/img/structure/B12389446.png)


![(3R,4E,7E,10R,11S,12R,13S,16R,17R,24aS)-11,17-dihydroxy-10,12,16-trimethyl-3-[(2R)-1-phenylbutan-2-yl]-6,9,10,11,12,13,14,15,16,17,22,23,24,24a-tetradecahydro-3H-13,17-epoxypyrido[2,1-c][1,4]oxazacyclohenicosine-1,18,19(21H)-trione](/img/structure/B12389466.png)



![(7S)-N-(3-bromo-2-fluorophenyl)-7-[(4-methylpiperazin-1-yl)methyl]-7,8-dihydro-[1,4]dioxino[2,3-g]quinazolin-4-amine](/img/structure/B12389506.png)





